1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
Description
1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one is a pyrazolopyrimidine derivative characterized by a 4-chlorophenyl substituent on the pyrazolo[1,5-a]pyrimidine core, linked to a phenyl ring bearing a 3,3-dimethylazetidin-2-one moiety. Pyrazolopyrimidines are widely studied for their roles as kinase inhibitors, anti-inflammatory agents, and modulators of neurotransmitter receptors .
Properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-23(2)14-27(22(23)29)18-5-3-4-16(12-18)20-10-11-25-21-19(13-26-28(20)21)15-6-8-17(24)9-7-15/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZOZGOJAYHTKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, can interact with various enzymes, proteins, and other biomolecules.
Biological Activity
The compound 1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
- Molecular Formula : CHClNO
- Molecular Weight : 366.86 g/mol
This compound features a complex framework that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological significance.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts primarily as an inhibitor of key signaling pathways involved in tumor growth and survival. It has been shown to inhibit the mTOR pathway, which is crucial for cell proliferation and survival in various cancer types .
- Case Studies : In vitro tests demonstrated that the compound significantly reduced viability in several cancer cell lines, including breast and lung cancers. Additionally, in vivo studies using mouse models indicated a marked reduction in tumor size compared to control groups .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Ischemic Protection : In studies involving acute cerebral ischemia models, the compound prolonged survival times and reduced mortality rates in test subjects. This suggests a protective effect against neuronal damage during ischemic events .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been documented:
- Bacterial Inhibition : The compound exhibited moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This highlights its potential use as an antibacterial agent .
Summary of Findings
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- mTOR Pathway : Inhibition leads to decreased protein synthesis and cell cycle arrest.
- Neuroprotection : Modulation of inflammatory responses and oxidative stress pathways.
Comparison with Similar Compounds
Pyrazolopyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules.
Structural Comparison
Key Structural Features:
- Target Compound : 4-Chlorophenyl group at position 3 of the pyrazolo[1,5-a]pyrimidine core; phenyl ring at position 7 substituted with 3,3-dimethylazetidin-2-one.
- Analog 1 : 1-{3-[3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one (CAS 861206-54-4)
- Substituent: 4-Methoxyphenyl instead of 4-chlorophenyl.
- Molecular Formula: C24H22N4O2.
- Analog 2 : 3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine
- Substituent: Piperidinyl group at position 7; methyl at position 3.
- Molecular Formula: C18H19ClN3.
- Analog 3 : N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide (Indiplon)
- Substituent: Thiophene-2-carbonyl group at position 3; acetamide side chain.
- Molecular Formula: C20H16N4O2S.
Structural Impact :
- Electron-withdrawing groups (e.g., 4-chloro in the target compound) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxy in Analog 1) .
Key Reaction Data :
- Microwave-assisted synthesis (e.g., ) reduces reaction times for pyrazolopyrimidines from hours to minutes .
- Elemental analysis for Analog 1: Calcd C 60.31%, H 4.79%, N 22.21%; Found C 60.53%, H 4.56%, N 22.01% .
Table 1: Comparative Data for Pyrazolopyrimidine Derivatives
Notes:
- *Molecular formula inferred from IUPAC name; exact data unavailable in evidence.
- The 4-chlorophenyl group (target compound) may improve lipophilicity (clogP ~3.5) compared to 4-methoxyphenyl (clogP ~2.8) .
- Indiplon’s thiophene-carbonyl group enhances binding affinity to GABA receptors (IC50 = 0.6 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
